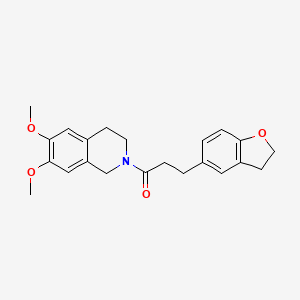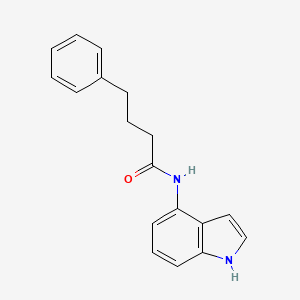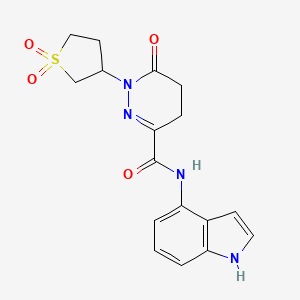![molecular formula C25H33N3O5S B11126802 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]ethanone](/img/structure/B11126802.png)
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[540]undec-7-ene) to facilitate the cyclization process
Chemical Reactions Analysis
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its piperazine moiety makes it a candidate for studying interactions with biological targets.
Medicine: Piperazine derivatives are often explored for their therapeutic potential, including as ligands for receptors or enzymes.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE is not well-documented. piperazine derivatives generally exert their effects by interacting with specific molecular targets such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar compounds to 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE include other piperazine derivatives such as:
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
These compounds share the piperazine core structure but differ in their substituents, leading to unique properties and applications. The uniqueness of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H33N3O5S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)ethanone |
InChI |
InChI=1S/C25H33N3O5S/c1-19-5-4-6-23(21(19)3)26-9-11-27(12-10-26)25(29)18-33-24-8-7-22(17-20(24)2)34(30,31)28-13-15-32-16-14-28/h4-8,17H,9-16,18H2,1-3H3 |
InChI Key |
AUXDSEVIDSJBCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)S(=O)(=O)N4CCOCC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B11126719.png)
![11-(4-butoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B11126725.png)


![N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11126731.png)
![N-(3-ethoxypropyl)-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide](/img/structure/B11126732.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11126739.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B11126745.png)
![1-(3-Methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126747.png)
![5-[(2-Chlorobenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11126750.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126767.png)

![(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11126782.png)
![2-(5-Chloropyridin-2-yl)-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126785.png)
